molecular formula C8H15NO3 B2836377 Ethyl 3-(aminomethyl)oxolane-3-carboxylate CAS No. 2028422-84-4

Ethyl 3-(aminomethyl)oxolane-3-carboxylate

Cat. No.: B2836377
CAS No.: 2028422-84-4
M. Wt: 173.212
InChI Key: FVWFOIIYAHOVJL-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)oxolane-3-carboxylate is an organic compound that belongs to the class of oxolane derivatives It is characterized by the presence of an oxolane ring, an aminomethyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(aminomethyl)oxolane-3-carboxylate typically involves the reaction of oxirane with an amine to form a tetraalkylammonium carboxylate, which then undergoes nucleophilic attack to form the desired product . The reaction conditions often include the use of ethanolic HCl as a solvent and heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)oxolane-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with additional functional groups, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-(aminomethyl)oxolane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(aminomethyl)oxolane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the oxolane ring provides structural stability. These interactions can modulate the activity of enzymes and influence biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl oxolane-3-carboxylate
  • Methyl 3-(aminomethyl)oxolane-3-carboxylate
  • Propyl 3-(aminomethyl)oxolane-3-carboxylate

Uniqueness

This compound is unique due to the presence of both an aminomethyl group and an ethyl ester group, which provide distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

ethyl 3-(aminomethyl)oxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-7(10)8(5-9)3-4-11-6-8/h2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWFOIIYAHOVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCOC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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